
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine
Vue d'ensemble
Description
“4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is a chemical compound with the CAS Number: 1351562-58-7 . It has a molecular weight of 207.28 . The IUPAC name for this compound is 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine .
Molecular Structure Analysis
The InChI code for “4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is 1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 .Physical And Chemical Properties Analysis
“4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is a liquid at room temperature .Applications De Recherche Scientifique
Therapeutic Applications
Oxadiazole derivatives, including those related to the specific structure of interest, have been extensively researched for their therapeutic potential. The 1,3,4-oxadiazole moiety is recognized for its ability to interact effectively with various enzymes and receptors in biological systems, leveraging weak interactions to elicit a broad spectrum of bioactivities. This has led to the development of numerous compounds with significant therapeutic efficacy for treating various ailments, notably anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Synthetic Routes and Sensing Applications
The synthetic versatility of 1,3,4-oxadiazoles has facilitated their use as key building blocks in the development of chemosensors. These compounds, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), are used extensively in metal-ion sensing. Various synthetic strategies have been employed to develop oxadiazole-based frameworks for potential chemosensors, highlighting the scaffold's adaptability in designing selective sensors for metal ions (Sharma et al., 2022).
Biological Activities
The 1,3,4-oxadiazole core is a prominent feature in compounds exhibiting diverse biological activities. Its incorporation into various molecules has led to significant advancements in drug development, with a focus on creating safer and more effective compounds. The core's wide-ranging pharmacological properties include antimicrobial, anticancer, anti-inflammatory, and antiviral activities, making it a crucial component in the search for new therapeutic agents (Rana et al., 2020).
Antiparasitic Agents
Oxadiazole rings, particularly the 1,2,4- and 1,3,4-oxadiazoles, have been identified as versatile scaffolds in the development of antiparasitic agents. Their structural features and reactivity are exploited to design new drugs for treating parasitic infections. This highlights the scaffold's potential in contributing to the global fight against parasitic diseases, with specific emphasis on the development of novel antiparasitic drugs (Pitasse-Santos et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWETRZHFIDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
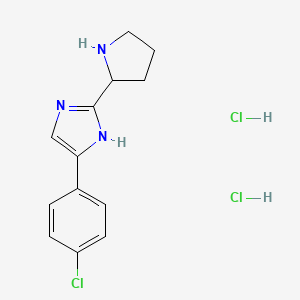
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
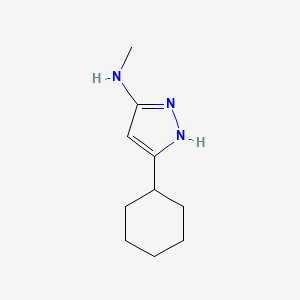
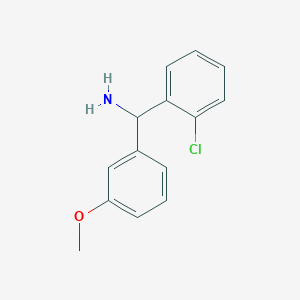
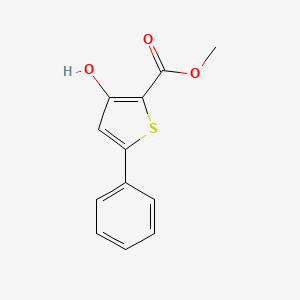
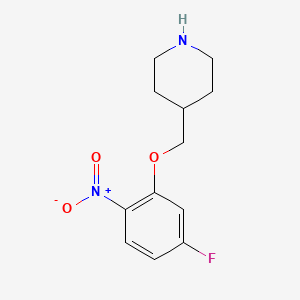
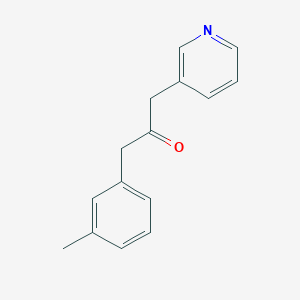
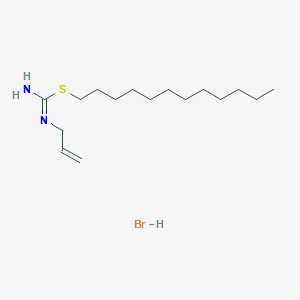
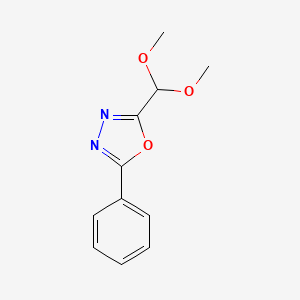
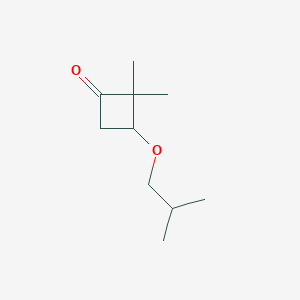
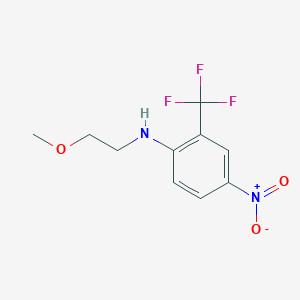
![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)